molecular formula C16H13N3 B6188862 1-{1H-phenanthro[9,10-d]imidazol-2-yl}methanamine CAS No. 193533-48-1

1-{1H-phenanthro[9,10-d]imidazol-2-yl}methanamine

Cat. No.: B6188862
CAS No.: 193533-48-1
M. Wt: 247.29 g/mol
InChI Key: RQHPWIGKOSNAPY-UHFFFAOYSA-N
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Description

Contextualization of Phenanthro[9,10-d]imidazole Core Structures in Modern Chemical Research

The phenanthro[9,10-d]imidazole (PI) core is a significant heterocyclic motif that has garnered substantial attention in contemporary chemical research. This structural framework is valued for its inherent photophysical properties, high thermal stability, and excellent electron-transporting capabilities. uni.lumdpi.comresearchgate.net These characteristics make PI derivatives highly attractive for a wide range of applications.

In the realm of materials science, PI-based compounds are extensively investigated for their use in organic light-emitting diodes (OLEDs) and light-emitting electrochemical cells (LECs). uni.lumdpi.com Their rigid and planar structure contributes to strong intermolecular interactions and efficient charge transport, which are crucial for the performance of electronic devices. The large conjugated π-system of the phenanthroimidazole core often leads to high fluorescence quantum yields, making these compounds effective emitters. mdpi.com

Furthermore, the phenanthro[9,10-d]imidazole scaffold has been identified as a "privileged structure" in medicinal chemistry. ijcce.ac.ir Derivatives have been explored for a variety of biological activities, including their potential as multifunctional agents for the treatment of conditions like Alzheimer's disease and as cytotoxic agents against various cancer cell lines. ijcce.ac.irnih.gov The ability of the planar phenanthrene (B1679779) ring to intercalate with DNA, combined with the diverse functionalities that can be introduced on the imidazole (B134444) ring, allows for the design of targeted therapeutic agents.

The synthesis of the phenanthro[9,10-d]imidazole core is typically achieved through a one-pot, three-component condensation reaction of 9,10-phenanthrenequinone, an aldehyde, and ammonium (B1175870) acetate (B1210297), a method that is both efficient and versatile. ijcce.ac.irrsc.org This synthetic accessibility further enhances the appeal of the PI scaffold in modern chemical research.

The Unique Role of the Aminomethyl Moiety in Chemical Reactivity and Derivatization Potential

The presence of an aminomethyl group (–CH₂NH₂) at the C2 position of the phenanthroimidazole core in 1-{1H-phenanthro[9,10-d]imidazol-2-yl}methanamine introduces a site of high chemical reactivity and significant potential for derivatization. wikipedia.org The primary amine of the aminomethyl group is nucleophilic and can participate in a wide array of chemical transformations. This functional group is a key component in many pharmaceuticals, where it can influence properties such as solubility and biological activity. researchgate.net

The reactivity of the aminomethyl group allows for the straightforward synthesis of a diverse library of derivatives. Common derivatization reactions include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to produce secondary or tertiary amines.

Schiff Base Formation: Condensation with aldehydes or ketones to yield imines.

Reductive Amination: Reaction with carbonyl compounds in the presence of a reducing agent to form substituted amines.

These derivatization strategies enable the fine-tuning of the molecule's electronic, steric, and solubility properties. ashp.org For instance, the introduction of different substituents via derivatization can modulate the compound's photophysical characteristics, such as its absorption and emission wavelengths, which is crucial for applications in materials science. libretexts.org In a medicinal chemistry context, these modifications can be used to optimize interactions with biological targets and improve pharmacokinetic profiles. nbinno.com The process of derivatization is a key step in transforming a lead compound into a viable drug candidate by modifying its chemical structure to enhance its therapeutic properties. researchgate.net

Overview of Current Academic Research Trajectories for Phenanthroimidazole Derivatives

Current academic research on phenanthroimidazole derivatives is vibrant and multifaceted, with several key trajectories. A major focus remains on the development of novel materials for optoelectronic applications. mdpi.com Researchers are actively designing and synthesizing new PI derivatives with tailored photophysical and electrochemical properties for use as emitters, hosts, and electron-transporting materials in OLEDs. researchgate.net The goal is to achieve high efficiency, long operational lifetimes, and specific emission colors, particularly in the blue region of the spectrum. mdpi.com

Another significant research direction is the application of phenanthroimidazole derivatives as fluorescent probes and sensors. nih.gov The inherent fluorescence of the PI core can be modulated by the introduction of specific functional groups that interact with analytes of interest. This allows for the development of chemosensors for the detection of ions, small molecules, and biomolecules with high sensitivity and selectivity. nih.gov

In the field of medicinal chemistry, the investigation of the biological activities of phenanthroimidazole derivatives is a rapidly expanding area. Studies have demonstrated their potential as anticancer agents, with some derivatives exhibiting potent cytotoxicity against various cancer cell lines. ijcce.ac.ir Additionally, their ability to inhibit the aggregation of β-amyloid peptides has made them promising candidates for the development of therapeutics for Alzheimer's disease. nih.govresearchgate.net Research in this area is focused on understanding the structure-activity relationships and mechanisms of action of these compounds to design more potent and selective drug candidates. researchgate.net The synthesis of novel phenanthroimidazole-based hybrids with other bioactive moieties is also being explored to create multifunctional therapeutic agents. nih.gov

Scope and Academic Objectives of the Research Investigation

The investigation of this compound is driven by a set of clear academic objectives aimed at leveraging its unique structural features for the development of novel functional molecules. The primary scope of this research is to fully characterize the chemical and physical properties of the title compound and to explore its potential as a versatile building block in both materials science and medicinal chemistry.

The key academic objectives include:

Synthesis and Characterization: To develop an efficient and scalable synthesis of this compound and to thoroughly characterize its structural, spectroscopic, and photophysical properties.

Exploration of Derivatization Chemistry: To systematically investigate the reactivity of the aminomethyl group and establish a diverse library of derivatives through various chemical transformations. This will provide a platform for structure-property relationship studies.

Investigation of Photophysical Properties: To evaluate the fluorescence characteristics of the parent compound and its derivatives, with a focus on their potential application as blue-light emitting materials for OLEDs or as fluorescent probes.

Assessment of Biological Activity: To screen the synthesized compounds for their cytotoxic activity against a panel of cancer cell lines and to investigate their potential as inhibitors of biologically relevant targets, such as β-amyloid aggregation.

Structure-Property and Structure-Activity Relationship Studies: To establish clear correlations between the molecular structure of the synthesized derivatives and their observed photophysical properties and biological activities. This will provide valuable insights for the rational design of future generations of phenanthroimidazole-based functional molecules.

By pursuing these objectives, the research aims to unlock the full potential of this compound as a valuable and versatile platform for the development of advanced materials and novel therapeutic agents.

Data Tables

Table 1: Physicochemical Properties of 1H-Phenanthro[9,10-d]imidazole and a Representative Derivative.

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol )
1H-Phenanthro[9,10-d]imidazole 236-02-2 C₁₅H₁₀N₂ 218.25

Table 2: Examples of Research Applications for Phenanthroimidazole Derivatives.

Derivative Type Application Area Key Findings
2-Aryl-1H-phenanthro[9,10-d]imidazoles Cytotoxic Agents Exhibited potent cytotoxic activity against various cancer cell lines. ijcce.ac.ir
Phenanthroimidazole-Thiadiazole Hybrids Fluorescent Materials Synthesized as novel heterocyclic compounds with tunable photophysical properties. nih.gov
Substituted 1H-phenanthro[9,10-d]imidazoles Alzheimer's Disease Therapy Acted as multifunctional agents by inhibiting Aβ aggregation and possessing antioxidant properties. nih.gov
Phenanthroimidazole-based materials Organic Electronics Utilized as efficient blue light-emitting materials in OLEDs. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

193533-48-1

Molecular Formula

C16H13N3

Molecular Weight

247.29 g/mol

IUPAC Name

1H-phenanthro[9,10-d]imidazol-2-ylmethanamine

InChI

InChI=1S/C16H13N3/c17-9-14-18-15-12-7-3-1-5-10(12)11-6-2-4-8-13(11)16(15)19-14/h1-8H,9,17H2,(H,18,19)

InChI Key

RQHPWIGKOSNAPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2NC(=N4)CN

Purity

95

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches for 1 1h Phenanthro 9,10 D Imidazol 2 Yl Methanamine and Its Analogs

Historical and Current Paradigms for Phenanthro[9,10-d]imidazole Core Synthesis

The construction of the phenanthro[9,10-d]imidazole core is the foundational step in the synthesis of the target compound and its analogs. Over the years, various methods have been developed, with multi-component condensation reactions being a prominent and efficient strategy.

Multi-component Condensation Reactions for Imidazole (B134444) Ring Formation

The most widely employed method for the synthesis of the phenanthro[9,10-d]imidazole scaffold is a one-pot, multi-component condensation reaction, often a variation of the Debus-Radziszewski imidazole synthesis. ijcce.ac.irresearchgate.net This approach typically involves the reaction of three key components: 9,10-phenanthrenequinone, an aldehyde, and a source of ammonia (B1221849), usually ammonium (B1175870) acetate (B1210297). ijcce.ac.irresearchgate.net

The general reaction scheme involves the condensation of 9,10-phenanthrenequinone with an aldehyde and ammonium acetate in a suitable solvent, often glacial acetic acid or ethanol (B145695), under reflux conditions. ijcce.ac.ir Various catalysts, including nano-catalysts and ionic liquids, have been employed to improve reaction yields and reduce reaction times. ijcce.ac.ir Microwave-assisted synthesis has also been shown to be an effective method for accelerating this reaction. researchgate.net

The mechanism of this reaction is believed to involve the initial activation of the aldehyde and the dicarbonyl compound (9,10-phenanthrenequinone) by a Lewis acid catalyst. Ammonia, generated from ammonium acetate, then participates in a series of condensation and cyclization steps to form the imidazole ring fused to the phenanthrene (B1679779) backbone. ijcce.ac.ir

ReactantsCatalyst/ConditionsProductYield (%)Reference
9,10-Phenanthrenequinone, Aldehyde, Ammonium AcetateLa0.5Pb0.5MnO3 nanoparticles/Ethanol, reflux2-Aryl-1H-phenanthro[9,10-d]imidazoleHigh ijcce.ac.ir
9,10-Phenanthrenequinone, Aromatic Aldehydes, Ammonium AcetateMicrowave irradiation or 1,4-dimethylpiperaziniumdihydrosulfate2-Aryl-1H-phenanthro[9,10-d]imidazole derivatives71.0-96.7 researchgate.net

Elaboration of the Phenanthrene Moiety within the Fused System

The phenanthrene moiety is an integral part of the core structure and is typically introduced through the use of 9,10-phenanthrenequinone as a starting material in the multi-component condensation reactions described above. The fused aromatic system of phenanthrene contributes significantly to the electronic and photophysical properties of the resulting phenanthro[9,10-d]imidazole derivatives.

While the primary focus of many synthetic strategies is the functionalization of the imidazole ring, modifications to the phenanthrene backbone can also be envisaged. However, these are less common and would typically involve starting with a pre-functionalized phenanthrene derivative before the imidazole ring formation.

Specific Synthetic Routes to Incorporate the Aminomethyl Substituent at the C2 Position

Direct synthesis of 1-{1H-phenanthro[9,10-d]imidazol-2-yl}methanamine via a multi-component reaction with an appropriate aldehyde is challenging. Therefore, indirect methods involving the functionalization of a pre-formed phenanthro[9,10-d]imidazole core or the use of specific precursors are more viable strategies.

Direct Functionalization Strategies for Aminomethyl Group Introduction

Directly introducing an aminomethyl group onto the C2 position of an existing 1H-phenanthro[9,10-d]imidazole ring is not a commonly reported method. Such a transformation would likely involve multiple steps, such as an initial electrophilic substitution to introduce a handle, which is then converted to the aminomethyl group. Given the electron-rich nature of the imidazole ring, electrophilic substitution at C2 can be challenging and may lead to a mixture of products.

Precursor Synthesis and Subsequent Transformations

A more practical approach to the synthesis of this compound involves the preparation of a precursor molecule that can be readily converted to the desired aminomethyl derivative. Two plausible precursor-based strategies are outlined below.

Route A: Via a 2-Formyl Precursor

This strategy involves the synthesis of 2-formyl-1H-phenanthro[9,10-d]imidazole, which can then be converted to the target amine via reductive amination.

Synthesis of 2-Formyl-1H-phenanthro[9,10-d]imidazole: This precursor can be synthesized through a multi-component reaction using glyoxal (B1671930) or a protected form of glyoxal as the aldehyde component in the Debus-Radziszewski synthesis. Alternatively, a pre-formed 2-substituted phenanthroimidazole could be subjected to a formylation reaction.

Reductive Amination: The 2-formyl-1H-phenanthro[9,10-d]imidazole can then undergo reductive amination with ammonia. This reaction typically involves the formation of an intermediate imine, which is then reduced to the primary amine. Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation. organic-chemistry.orgmdpi.com

PrecursorReagentsProductReference (Analogous Reactions)
2-Formyl-1H-phenanthro[9,10-d]imidazole1. Ammonia (NH3)2. Reducing agent (e.g., NaBH4)This compound organic-chemistry.orgmdpi.com

Route B: Via a 2-Cyano Precursor

An alternative route involves the synthesis of a 2-cyano-1H-phenanthro[9,10-d]imidazole precursor, followed by its reduction to the aminomethyl group.

Synthesis of 2-Cyano-1H-phenanthro[9,10-d]imidazole: This precursor could potentially be synthesized by using an appropriate cyano-containing aldehyde in the multi-component condensation reaction.

Reduction of the Nitrile: The 2-cyano group can be reduced to a primary aminomethyl group using various reducing agents, such as lithium aluminum hydride (LiAlH4), catalytic hydrogenation (e.g., with Raney nickel or palladium on carbon), or other metal hydrides. researchgate.net

PrecursorReagentsProductReference (Analogous Reactions)
2-Cyano-1H-phenanthro[9,10-d]imidazoleReducing agent (e.g., LiAlH4, H2/Catalyst)This compound researchgate.net

Advanced Functionalization and Derivatization Reactions

Once this compound is synthesized, the primary amine functionality and the imidazole ring offer multiple sites for further derivatization, allowing for the creation of a library of analogs with potentially diverse properties.

The primary amine of the aminomethyl group is a versatile handle for a variety of functionalization reactions:

Acylation: The amine can readily react with acyl chlorides or anhydrides to form the corresponding amides. This is a common method for introducing a wide range of substituents. nih.govgoogle.com

Alkylation: N-alkylation of the primary amine can be achieved by reaction with alkyl halides, leading to secondary and tertiary amines. google.com

Schiff Base Formation: Condensation of the primary amine with aldehydes or ketones yields imines, also known as Schiff bases. These can be further reduced to secondary amines. rsc.orgresearchgate.netekb.eg

The imidazole ring itself can also be functionalized:

N-Alkylation: The nitrogen atoms of the imidazole ring can be alkylated using alkyl halides in the presence of a base. google.comciac.jl.cn

Electrophilic Substitution: While the C2 position is functionalized, other positions on the imidazole or the phenanthrene ring could potentially undergo electrophilic substitution, although this may require specific reaction conditions to control regioselectivity. researchgate.net

Reaction TypeReagentsFunctional Group ModifiedProduct TypeReference (Analogous Reactions)
AcylationAcyl chloride, AnhydridePrimary amineAmide nih.govgoogle.com
AlkylationAlkyl halidePrimary amine, Imidazole N-HSecondary/Tertiary amine, N-alkyl imidazole google.comciac.jl.cn
Schiff Base FormationAldehyde, KetonePrimary amineImine (Schiff base) rsc.orgresearchgate.netekb.eg

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) for Extended Architectures

Transition metal-catalyzed cross-coupling reactions are indispensable tools for C-C and C-N bond formation, enabling the extension of the phenanthroimidazole core with various aryl and heteroaryl substituents. mdpi.comwikipedia.orgorganic-chemistry.org These reactions typically begin with the synthesis of a halogenated phenanthroimidazole precursor, which then serves as a substrate for coupling. mdpi.comacs.org

The Suzuki coupling reaction is a prominent method used to create C-C bonds by coupling an organoboron species with an organohalide, catalyzed by a palladium complex. wikipedia.orglibretexts.org In the context of phenanthroimidazole synthesis, a bromo- or iodo-substituted phenanthroimidazole can be reacted with a variety of boronic acids to append new aromatic or heteroaromatic rings. mdpi.comacs.org This method is valued for its mild reaction conditions and tolerance of a wide range of functional groups. nih.govorganic-chemistry.org For example, Suzuki coupling has been employed to modify the substituent at the C2 position of the imidazole ring, extending the π-conjugated system of the molecule. mdpi.comresearchgate.net

The Buchwald-Hartwig amination is another palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of aryl amines by forming C-N bonds from aryl halides and amines. wikipedia.orgrug.nllibretexts.org This reaction is particularly useful for synthesizing phenanthroimidazole derivatives bearing amino groups or for linking the phenanthroimidazole core to other nitrogen-containing moieties. The development of specialized phosphine (B1218219) ligands has significantly expanded the scope of this reaction, allowing for the coupling of a wide array of amines and aryl halides under mild conditions. wikipedia.orgrug.nl

The strategic application of these reactions allows for the systematic modification of the phenanthroimidazole structure, which is crucial for tuning its electronic and photophysical properties for various applications.

Table 1: Examples of Transition Metal-Catalyzed Cross-Coupling Reactions for Phenanthroimidazole Derivatives

Reaction TypePrecursorCoupling PartnerCatalyst System (Typical)Resulting Structure
Suzuki Coupling2-(4-bromophenyl)-1H-phenanthro[9,10-d]imidazoleArylboronic acidPd(PPh₃)₄ / Base (e.g., K₂CO₃)Extended biaryl structure at the C2 position
Buchwald-Hartwig Amination1-(4-bromophenyl)-1H-phenanthro[9,10-d]imidazoleSecondary amine (e.g., Morpholine)Pd₂(dba)₃ / Ligand (e.g., BINAP) / Base (e.g., NaOtBu)N-arylated amine substituent at the N1 position

C–H/N–H Alkene Annulation Cascades for Polycyclic Framework Construction

Cascade reactions that involve the simultaneous activation and formation of multiple bonds in a single operation represent a highly efficient strategy for synthesizing complex molecules. longdom.org For phenanthroimidazole derivatives, C–H/N–H alkene annulation cascades have emerged as a powerful method for constructing novel polycyclic frameworks. longdom.orgnih.govresearchgate.net

This synthetic strategy involves a sequence of C–H activation, N–H activation, and intramolecular cyclization with an alkene. longdom.org Transition metal catalysts, particularly ruthenium(II), are often employed to facilitate these transformations. nih.govresearchgate.netacs.org In a typical reaction, the nitrogen atoms of the imidazole ring can act as directing groups, guiding the catalyst to regioselectively activate a specific C–H bond on the phenanthrene core. acs.org This is followed by reaction with an alkene and subsequent annulation, leading to the formation of intricate, fused-ring systems that would be challenging to assemble through traditional multi-step syntheses.

A notable example is the Ruthenium(II)-catalyzed sequential C–H/N–H alkenylation cascade of phenanthroimidazoles with alkenes, which proceeds via a dual C–H activation and an aza-Michael reaction to form novel phenanthroimidazoisoindol acrylates. nih.govacs.org Such methods provide atom- and step-economic routes to structurally diverse polycyclic N-heterocycles. longdom.org

Table 2: Key Features of C–H/N–H Alkene Annulation Cascades

FeatureDescription
CatalystTypically transition metal complexes, such as Ruthenium(II). nih.govacs.org
MechanismInvolves sequential C–H activation, N–H activation, and intramolecular cyclization with an alkene. longdom.org
Key AdvantageEfficient construction of complex polycyclic frameworks in a single synthetic operation. longdom.org
ProductsNovel fused heterocyclic systems, such as phenanthroimidazoisoindol derivatives. nih.gov

Regioselective Modifications and Post-Synthetic Transformations

The ability to selectively introduce functional groups at specific positions on the phenanthroimidazole scaffold is critical for fine-tuning its properties. Regioselective modifications and post-synthetic transformations (PSM) are key strategies to achieve this control. PSM refers to the chemical modification of a pre-assembled molecular structure, allowing for the introduction of functionalities that might not be compatible with the initial ring-forming reactions. rsc.orgnih.gov

For complex 6,5-fused heterocyclic systems like phenanthroimidazole, achieving regioselectivity can be challenging due to the presence of multiple C-H bonds with similar reactivity. mdpi.com One successful approach involves the use of directing groups, which coordinate to a metal catalyst and guide it to activate a specific, often sterically hindered, C-H bond. mdpi.com This allows for predictable functionalization at positions that are otherwise difficult to access.

Post-synthetic modifications can also be performed on functional groups already incorporated into the phenanthroimidazole derivative. For example, an aldehyde group can be converted into an amine via reductive amination to yield compounds like this compound, or an ester can be hydrolyzed to a carboxylic acid. These transformations expand the chemical diversity of the phenanthroimidazole library from a common set of precursors. The modification of imidazole-containing frameworks through PSM has been shown to be a versatile strategy for altering molecular properties and introducing new functionalities. nih.govrsc.org

Green Chemistry Principles and Sustainable Synthesis Approaches for Phenanthroimidazole Derivatives

The synthesis of complex organic molecules is increasingly guided by the principles of green chemistry, which aim to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. These principles are being applied to the synthesis of phenanthroimidazole derivatives to develop more sustainable methodologies.

Key green chemistry approaches include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water or ethanol. Some syntheses of imidazole-based hybrids have been successfully conducted in aqueous media.

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Multi-component reactions, such as the Debus–Radziszewski synthesis of the phenanthroimidazole core from 9,10-phenanthrenequinone, an aldehyde, an amine, and ammonium acetate, are often highly atom-economical. mdpi.com

Catalysis: Using catalytic reagents in small amounts instead of stoichiometric reagents reduces waste. The transition-metal-catalyzed reactions discussed previously are examples of this principle.

Energy Efficiency: Employing methods like microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating.

By integrating these principles, chemists can develop synthetic routes to this compound and its analogs that are not only efficient but also environmentally responsible.

Table 3: Application of Green Chemistry Principles to Phenanthroimidazole Synthesis

Green Chemistry PrincipleApplication in Phenanthroimidazole SynthesisBenefit
Atom EconomyOne-pot, multi-component synthesis of the phenanthroimidazole core. mdpi.comMinimizes by-product formation and waste.
Safer SolventsUsing ethanol or water as a solvent in condensation or coupling steps. Reduces toxicity and environmental pollution.
Use of CatalysisEmploying Pd or Ru catalysts for cross-coupling and annulation reactions. mdpi.comacs.orgIncreases reaction efficiency and avoids stoichiometric waste.
Energy EfficiencyPotential use of microwave irradiation to accelerate reactions.Reduces reaction times and energy consumption.

Advanced Spectroscopic and Structural Characterization of 1 1h Phenanthro 9,10 D Imidazol 2 Yl Methanamine Systems

Definitive Structural Elucidation Techniques

Structural elucidation relies on a combination of techniques that probe the molecular framework, connectivity, and functional groups. High-resolution mass spectrometry provides exact mass and elemental composition, while NMR and vibrational spectroscopies offer detailed insights into the atomic arrangement and chemical bonds.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D Experiments) for Connectivity and Stereochemistry

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenanthrene (B1679779) system, the imidazole (B134444) N-H proton, and the aliphatic protons of the aminomethyl group. The eight protons on the phenanthrene core would appear in the aromatic region (typically δ 7.5-9.0 ppm), exhibiting complex splitting patterns (doublets, triplets, and multiplets) due to spin-spin coupling with neighboring protons. rsc.org The imidazole N-H proton is expected to appear as a broad singlet at a downfield chemical shift (δ 12-14 ppm), a characteristic feature for this functional group. rsc.org The methylene (B1212753) (-CH₂-) protons adjacent to the imidazole ring would likely resonate around δ 4.5-5.0 ppm as a singlet, while the amine (-NH₂) protons would also produce a broad singlet, the position of which is highly dependent on solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide complementary information. The phenanthrene portion of the molecule would give rise to a series of signals in the δ 120-140 ppm range. The carbon atom of the methylene group (-CH₂) is anticipated to appear in the δ 40-45 ppm region. rsc.org The imidazole ring carbons are also characteristic, with the C2 carbon (bearing the aminomethyl substituent) expected around δ 150 ppm, and the carbons shared with the phenanthrene ring appearing further downfield. rsc.org

2D NMR Experiments: To unequivocally confirm the structure, two-dimensional NMR experiments would be indispensable.

COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, helping to assign the complex multiplets of the phenanthrene ring system.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the carbon spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons. This would be crucial for confirming the connection of the aminomethyl group to the C2 position of the imidazole ring and for verifying the fusion of the imidazole and phenanthrene rings.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-{1H-phenanthro[9,10-d]imidazol-2-yl}methanamine
Atom TypePredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
Phenanthrene Ar-H7.5 – 9.0 (m)120 – 142
Imidazole N-H12.0 – 14.0 (br s)N/A
Methylene -CH₂-~4.5 – 5.0 (s)~40 – 45
Amine -NH₂Variable (br s)N/A
Imidazole C2N/A~150

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

HRMS is critical for confirming the molecular formula of a compound by providing a highly accurate mass measurement. For this compound, the molecular formula is C₁₆H₁₃N₃.

Accurate Mass Determination: The calculated monoisotopic mass for this formula is 247.11095 Da. uni.lu HRMS analysis, typically using electrospray ionization (ESI), would be expected to detect the protonated molecule, [M+H]⁺, with an m/z value of 248.11823. uni.lu The experimental measurement of this value to within a few parts per million (ppm) of the theoretical value provides definitive confirmation of the elemental composition. Other common adducts, such as the sodium adduct [M+Na]⁺, may also be observed. uni.lu

Fragmentation Pathway Analysis: Tandem mass spectrometry (MS/MS) experiments would reveal the compound's fragmentation patterns, offering further structural proof. A plausible and dominant fragmentation pathway would involve the cleavage of the bond between the imidazole ring and the aminomethyl group. This would result in the loss of a CH₂NH₂ radical (mass ≈ 30 Da), leading to a stable phenanthro[9,10-d]imidazolyl cation. Another likely fragmentation is the loss of ammonia (B1221849) (NH₃) from the parent ion.

Table 2: Predicted HRMS Data for this compound
Adduct IonMolecular FormulaCalculated m/z
[M]⁺C₁₆H₁₃N₃247.11040
[M+H]⁺C₁₆H₁₄N₃⁺248.11823
[M+Na]⁺C₁₆H₁₃N₃Na⁺270.10017
[M+K]⁺C₁₆H₁₃N₃K⁺286.07411

Data sourced from predicted values. uni.lu

Vibrational Spectroscopy (Infrared) for Functional Group Identification

Infrared (IR) spectroscopy probes the vibrational modes of chemical bonds and is an excellent tool for identifying the functional groups within a molecule. The IR spectrum of this compound would exhibit several characteristic absorption bands.

The presence of both the imidazole N-H and the primary amine N-H groups would result in stretching vibrations in the 3200-3500 cm⁻¹ region. Aromatic C-H stretching from the phenanthrene ring would appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group would be observed just below 3000 cm⁻¹. The region from 1500-1650 cm⁻¹ would contain characteristic absorptions for the C=N stretching of the imidazole ring and the C=C stretching vibrations of the fused aromatic system. researchgate.netresearchgate.net Finally, strong bands in the 700-900 cm⁻¹ range, corresponding to C-H out-of-plane bending, would be indicative of the substitution pattern on the aromatic rings. researchgate.net

Table 3: Characteristic Infrared Absorption Bands for this compound
Vibrational ModeFunctional GroupExpected Frequency (cm⁻¹)
N-H StretchingPrimary Amine & Imidazole3200 - 3500 (broad)
C-H StretchingAromatic3000 - 3100
C-H StretchingAliphatic (-CH₂-)2850 - 2960
C=N / C=C StretchingImidazole / Aromatic Rings1500 - 1650
N-H BendingPrimary Amine1550 - 1640
C-H BendingAromatic (out-of-plane)700 - 900

Optical and Electronic Spectroscopic Characterization Methodologies

The extensive π-conjugated system of the phenanthroimidazole core suggests that this class of compounds possesses interesting optical and electronic properties. UV-Vis and photoluminescence spectroscopies are used to investigate the electronic transitions and emissive properties of such molecules.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy: Analysis of Electronic Transitions and Extinction Coefficients

UV-Vis absorption spectroscopy measures the electronic transitions from the ground state to excited states. For large, conjugated aromatic systems like phenanthroimidazole, the primary absorptions are due to π→π* transitions. nih.gov The spectrum of this compound is expected to show multiple strong absorption bands in the ultraviolet region.

Based on related structures, the lowest energy absorption band, corresponding to the transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), would likely appear in the 350-400 nm range. nih.gov This absorption is characteristic of the extended π-system of the phenanthroimidazole core. nih.gov Higher energy π→π* transitions associated with the phenanthrene moiety would be observed at shorter wavelengths. The molar extinction coefficients (ε) for these transitions are expected to be large (typically > 10⁴ M⁻¹cm⁻¹), indicative of highly allowed electronic transitions.

Table 4: Typical UV-Vis Absorption Data for Related Phenanthroimidazole Derivatives
CompoundSolventλabs (nm)Electronic TransitionReference
1-phenyl-1H-phenanthro[9,10-d]imidazole derivativeToluene372 - 386π→π nih.gov
4-(1H-phenanthro[9,10-d]-imidazol-2-yl)-benzaldehydeVarious~350 - 380π→π / ICT nih.gov

ICT: Intramolecular Charge Transfer

Photoluminescence (PL) Spectroscopy: Investigation of Emission Mechanisms, Quantum Yields, and Lifetimes

Many phenanthroimidazole derivatives are known to be highly fluorescent, making them suitable for applications in OLEDs. rsc.orgnih.gov The rigid and planar structure of the fused ring system minimizes non-radiative decay pathways, often leading to high fluorescence quantum yields.

Emission Mechanism: Upon excitation into its absorption bands, the molecule is promoted to an excited singlet state (S₁). The primary emission mechanism is expected to be fluorescence, which is the radiative decay from the S₁ state back to the ground state (S₀). Derivatives of phenanthroimidazole typically exhibit strong emission in the blue region of the visible spectrum (440-470 nm). nih.govnih.gov A significant Stokes shift—the difference in wavelength between the absorption and emission maxima—is also a common feature, which is beneficial for device applications. nih.gov

Quantum Yields and Lifetimes: The fluorescence quantum yield (ΦF), which measures the efficiency of the emission process, is expected to be high for this class of fluorophores. researchgate.net The fluorescence lifetime (τ), the average time the molecule spends in the excited state before returning to the ground state, would likely be in the nanosecond range, which is typical for singlet fluorescence processes. nih.gov

Table 5: Typical Photoluminescence Data for Related Phenanthroimidazole Derivatives
CompoundSolventλem (nm)Emission ColorKey FindingsReference
1-phenyl-1H-phenanthro[9,10-d]imidazole derivativeToluene440 - 465BlueHigh quantum yield nih.gov
4-(1H-phenanthro[9,10-d]-imidazol-2-yl)-benzaldehydeVarious~450BlueHigh fluorescence lifetime, large Stokes' shift nih.gov
BPPI DerivativeFilm~450BlueHighly efficient fluorescence rsc.org

Solvatochromic Studies: Probing Excited-State Dipole Moments and Intramolecular Charge Transfer Phenomena

The photophysical properties of phenanthroimidazole derivatives are highly sensitive to their environment, a phenomenon known as solvatochromism. This behavior, where the absorption and emission spectra shift in response to the polarity of the solvent, provides significant insight into the electronic structure of the molecule, particularly the changes in dipole moment upon photoexcitation. researchgate.net For donor-acceptor (D-A) type molecules, a positive solvatochromic shift (a redshift in emission in more polar solvents) is often indicative of an intramolecular charge transfer (ICT) character in the excited state. researchgate.netnih.gov The aminomethyl group at the C2 position of the 1H-phenanthro[9,10-d]imidazole core can act as an electron-donating group, while the phenanthroimidazole moiety can function as an acceptor, establishing a D-A framework conducive to ICT.

Upon excitation, a partial transfer of electron density occurs from the donor (aminomethyl) to the acceptor (phenanthroimidazole) part of the molecule, creating a more polar excited state with a larger dipole moment (μe) compared to the ground state (μg). nih.gov In polar solvents, this larger excited-state dipole moment is stabilized more effectively by the surrounding solvent molecules than the ground-state dipole, leading to a reduction in the energy gap between the excited and ground states and thus a redshift in the fluorescence spectrum. researchgate.net

The change in dipole moment (Δμ = μe - μg) can be quantified using the Lippert-Mataga equation, which correlates the Stokes shift (the difference between the absorption and emission maxima) with the solvent polarity function, f(ε,n). acs.orgresearchgate.net Linear plots of the Stokes shift versus the solvent polarity function are often used to estimate the excited-state dipole moment. acs.orgresearchgate.net In some phenanthroimidazole systems, these plots have shown two distinct linear regions, suggesting different excited-state characteristics in low- and high-polarity solvents. acs.org For instance, related phenanthroimidazole derivatives have exhibited excited-state dipole moments calculated from Lippert-Mataga curves ranging from 8.4 D to as high as 17.9 D in highly polar environments. acs.org This significant increase in dipole moment upon excitation confirms a substantial charge redistribution and a pronounced ICT character in the excited state. nih.govacs.org

Table 1: Representative Solvatochromic Data for Phenanthroimidazole Derivatives
Compound DerivativeSolvent RangeEmission Shift (Δλem)Calculated Excited-State Dipole Moment (μe)Reference
PPIM-12FToluene to AcetonitrileNot Specified8.4 D acs.org
PPIM-13FToluene to AcetonitrileNot Specified8.8 D acs.org
PPIM-22FToluene to AcetonitrileNot Specified11.3 D acs.org
PPIM-1CNToluene to Acetonitrile58 nm10.2 D (low polarity) / 17.9 D (high polarity) acs.org

Solid-State Structural Analysis and Morphological Characterization

Single-crystal X-ray diffraction (SCXRD) is an indispensable technique for the unambiguous determination of the three-dimensional structure of molecules in the solid state. For phenanthroimidazole derivatives, SCXRD studies reveal critical information about molecular conformation, crystal packing, and the nature of intermolecular interactions, which collectively govern the material's bulk properties. researchgate.netrsc.org

The molecular conformation is characterized by the planarity of the phenanthroimidazole core and the dihedral angles between this core and any substituent groups. In many derivatives, the phenanthroimidazole ring system is largely planar. nih.gov However, substituents at the N1 and C2 positions can be significantly twisted with respect to this plane. researchgate.net For example, aryl groups at the N1 position are often nearly orthogonal to the imidazole ring, which can limit electronic conjugation. rsc.org The conformation of the aminomethyl group in this compound would be precisely determined by such an analysis.

Table 2: Selected Crystallographic Parameters for Phenanthroimidazole Derivatives
Compound DerivativeKey Dihedral AngleIntermolecular Interaction TypeInteraction DistanceReference
2N-TPItert-butylbenzene vs. phenanthroimidazole: ~87°Offset π-π stacking~3.9 Å researchgate.net
1N-BPIA-B: 36.04°, A-C: 64.15°Not specifiedNot specified rsc.org
2N-PIA-B: 1.86°, A-C: 86.33°Not specifiedNot specified rsc.org
2-phenyl-1H-phenanthro[9,10-d]imidazolium benzoateBenzoate vs. M1+: 67.82°N-H···O, C-H···O, C-H···πN-H···O: 1.77 Å nih.gov

The thermal stability of a material is a critical parameter for its practical application and processing, particularly in fields like organic electronics where high-temperature deposition processes are common. mdpi.com Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are standard techniques used to evaluate the thermal properties of phenanthroimidazole derivatives. researchgate.net

TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile. The decomposition temperature (Td), typically defined as the temperature at which 5% weight loss occurs, is a key metric. Phenanthroimidazole-based compounds are known for their excellent thermal stability, often exhibiting high Td values, which is a significant advantage for device fabrication. mdpi.com For instance, various derivatives have shown Td values well above 350 °C, indicating their robustness to thermal stress. researchgate.netrsc.org

DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing information about phase transitions such as melting (Tm) and glass transitions (Tg). The glass transition temperature is particularly important for amorphous materials, as it signifies the transition from a rigid, glassy state to a more rubbery state and defines the upper limit for the material's operating temperature in devices. High Tg values are desirable for maintaining the morphological stability of thin films. The combination of high Td and Tg values in phenanthroimidazole systems underscores their suitability for applications requiring thermal durability. researchgate.net

Table 3: Thermal Properties of Selected Phenanthroimidazole Derivatives
Compound DerivativeDecomposition Temp. (Td, 5% loss)Glass Transition Temp. (Tg)Reference
Derivative 2a351 °CNot Reported researchgate.net
Derivative 2b374 °CNot Reported researchgate.net
Derivative 2c393 °CNot Reported researchgate.net
Derivative 2d440 °CNot Reported researchgate.net
DCBCPPI>440 °CNot Reported rsc.org

Electrochemical Investigation for Redox Properties and Energy Level Profiling

Electrochemical methods such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are powerful tools for investigating the redox behavior of molecules. mdpi.com These techniques provide the oxidation (E_ox) and reduction (E_red) potentials, which are fundamental to understanding a material's electron-donating and electron-accepting capabilities. For phenanthroimidazole systems, CV is widely used to determine their electrochemical stability and to profile their frontier molecular orbital energy levels. researchgate.netmdpi.com

In a typical CV experiment, the potential is swept, and the resulting current is measured, revealing the potentials at which the compound is oxidized (loses an electron) and reduced (gains an electron). researchgate.net The onset of the first oxidation wave is associated with the removal of an electron from the Highest Occupied Molecular Orbital (HOMO), while the onset of the first reduction wave corresponds to the addition of an electron to the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netrsc.org

The redox potentials are sensitive to the molecular structure. For this compound, the electron-donating aminomethyl group is expected to lower the oxidation potential compared to the unsubstituted phenanthroimidazole core, making it easier to remove an electron. Conversely, the introduction of electron-withdrawing groups would make the molecule harder to oxidize but easier to reduce. These measurements are crucial for designing materials with balanced charge injection and transport properties for applications in electronic devices. mdpi.comrsc.org

The HOMO and LUMO energy levels are critical parameters that determine the electronic and optical properties of a molecule, as well as its performance in optoelectronic devices. These energy levels can be reliably estimated from the oxidation and reduction potentials obtained from electrochemical measurements. researchgate.netresearchgate.net

The HOMO energy level is typically calculated from the onset potential of the first oxidation peak (E_onset,ox), while the LUMO energy level is calculated from the onset of the first reduction peak (E_onset,red). These potentials are often measured relative to an internal standard, such as the ferrocene/ferrocenium (Fc/Fc+) redox couple, whose absolute energy level is well-established at -4.8 eV relative to the vacuum level. researchgate.net

The empirical formulas used are:

E_HOMO (eV) = -[E_onset,ox vs Fc/Fc+ + 4.8]

E_LUMO (eV) = -[E_onset,red vs Fc/Fc+ + 4.8]

The difference between the HOMO and LUMO levels provides the electrochemical energy gap (E_g), which should be in general agreement with the optical band gap determined from the onset of the UV-Vis absorption spectrum. researchgate.net For many phenanthroimidazole derivatives, the HOMO levels are found to be in the range of -5.0 to -6.0 eV, while the LUMO levels are typically around -2.0 to -3.0 eV. researchgate.netrsc.org This ability to determine and tune the HOMO/LUMO levels through chemical modification is essential for optimizing energy level alignment at interfaces in multilayer devices to ensure efficient charge injection and transport. rsc.org

Table 4: Electrochemical Data and Calculated HOMO/LUMO Energy Levels for Phenanthroimidazole Derivatives
Compound DerivativeEox (V vs Fc/Fc+)Ered (V vs Fc/Fc+)HOMO (eV)LUMO (eV)Electrochemical Gap (Eg, eV)Reference
Derivative 2a0.41Not Reported-5.21Not ReportedNot Reported researchgate.netrsc.org
Derivative 2b0.31Not Reported-5.11Not ReportedNot Reported researchgate.netrsc.org
Derivative 2c0.20Not Reported-5.00Not ReportedNot Reported researchgate.netrsc.org
Derivative 2d0.24Not Reported-5.04Not ReportedNot Reported researchgate.netrsc.org
Derivative 2e0.32Not Reported-5.12Not ReportedNot Reported researchgate.netrsc.org

Theoretical and Computational Chemistry Studies on Phenanthro 9,10 D Imidazole Architectures

Quantum Chemical Calculations for Ground State Properties and Reactivity Prediction

Quantum chemical calculations are instrumental in predicting the behavior of molecules, offering a lens into their stability, reactivity, and electronic nature without the need for empirical synthesis.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For phenanthro[9,10-d]imidazole derivatives, DFT calculations, often using the B3LYP functional with a 6-31G(d,p) basis set, are employed to determine the optimized molecular geometry in the ground state. researchgate.net These calculations provide crucial information on bond lengths, bond angles, and dihedral angles, which are often in good agreement with experimental data from X-ray crystallography. researchgate.net

Bonding analysis derived from DFT calculations helps in understanding the nature of the chemical bonds within the molecule. The phenanthro[9,10-d]imidazole system is characterized by a network of π-conjugated bonds, which is responsible for its electronic properties. The introduction of a methanamine group, which is an electron-donating group, is expected to influence the electron density distribution across the PI scaffold.

Computational Method Basis Set Application Reference
DFT B3LYP/6-31G(d,p) Geometry Optimization, Electronic Structure researchgate.net
DFT B3LYP/6-311G++(d,p) FMO, MEP, Reactivity Indices researchgate.net

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in determining the electronic and optical properties of a molecule. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability.

In the parent phenanthro[9,10-d]imidazole scaffold, the HOMO is typically distributed over the entire π-conjugated system, while the LUMO is also delocalized across the aromatic rings. rsc.org The precise distribution and energy levels of these orbitals can be tuned by introducing different substituent groups. For instance, in donor-acceptor (D-A) type molecules based on the PI core, the HOMO is often localized on the electron-donating moiety, and the LUMO is on the electron-accepting moiety. researchgate.net

For 1-{1H-phenanthro[9,10-d]imidazol-2-yl}methanamine, the electron-donating methanamine group is expected to raise the energy of the HOMO level. A higher HOMO energy generally implies a greater ability to donate electrons. The LUMO energy might be less affected, leading to a smaller HOMO-LUMO gap compared to the unsubstituted PI. A smaller energy gap often correlates with increased reactivity and can lead to a red-shift in the absorption and emission spectra. Computational studies on related PI derivatives have shown that the HOMO-LUMO gap can be tailored for specific applications, such as in organic semiconductors and OLEDs. researchgate.net

Compound Derivative HOMO (eV) LUMO (eV) Energy Gap (eV)
2-(2,3,4-trimethoxyphenyl)-1H-phenanthro[9,10-d]imidazole -5.25 -1.53 3.72
2-(3,4-dimethoxyphenyl)-1H-phenanthro[9,10-d]imidazole -5.31 -1.62 3.69
Note: The data presented is for derivative compounds to illustrate the typical range of FMO energies in the phenanthro[9,10-d]imidazole family.researchgate.netresearchgate.net

The analysis of charge distribution and Molecular Electrostatic Potential (MEP) provides insights into the reactive sites of a molecule and its intermolecular interactions. The MEP map is a visual representation of the electrostatic potential on the surface of a molecule, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

For the phenanthro[9,10-d]imidazole core, the nitrogen atoms of the imidazole (B134444) ring are typically electron-rich regions, as indicated by negative electrostatic potentials. researchgate.net These sites are prone to electrophilic attack and are also responsible for hydrogen bonding interactions. The aromatic rings of the phenanthrene (B1679779) unit generally exhibit a more neutral or slightly negative potential, while the hydrogen atoms are regions of positive potential.

In this compound, the nitrogen atom of the amine group will be a site of high electron density and negative electrostatic potential, making it a primary site for protonation and hydrogen bonding. This feature is crucial for its potential applications in biological systems or as a component in supramolecular chemistry. The MEP analysis can also predict how the molecule will interact with solvents and other molecules, influencing its solubility and assembly in the solid state. nih.gov

Excited State Theoretical Investigations and Photophysical Modeling

Understanding the behavior of molecules in their excited states is key to developing materials for applications in lighting, sensing, and photonics.

Time-Dependent Density Functional Theory (TDDFT) is a widely used method for calculating the excited state properties of molecules and simulating their UV-Visible absorption and emission spectra. nih.gov TDDFT calculations can predict the energies of electronic transitions, their corresponding oscillator strengths, and the nature of the excited states (e.g., π→π* or n→π* transitions).

For phenanthro[9,10-d]imidazole derivatives, the absorption spectra are typically characterized by intense bands in the UV region, corresponding to π→π* transitions within the aromatic system. mdpi.com The position of these absorption bands can be influenced by the substituents on the PI core. Electron-donating groups, such as the methanamine group in the target compound, are expected to cause a bathochromic (red) shift in the absorption spectrum.

Similarly, TDDFT can be used to model the fluorescence emission from the first singlet excited state (S1). The difference between the absorption and emission maxima, known as the Stokes shift, can also be estimated. A large Stokes shift is often desirable for applications in fluorescent probes and OLEDs to avoid self-absorption. Theoretical studies on PI derivatives have shown a good correlation between the calculated and experimental absorption and emission wavelengths. nih.gov

In many PI derivatives, particularly those with donor and acceptor groups, the excitation process involves an Intramolecular Charge Transfer (ICT). mdpi.com Upon photoexcitation, an electron is promoted from a molecular orbital localized on the donor part of the molecule to an orbital on the acceptor part. This charge separation in the excited state leads to a large change in the dipole moment and can result in unique photophysical properties, such as dual fluorescence and solvatochromism (a change in emission color with solvent polarity). nih.govmdpi.com

For this compound, the phenanthro[9,10-d]imidazole core can act as an electron acceptor, while the methanamine group is an electron donor. Upon excitation, an ICT from the methanamine group to the PI scaffold is plausible. The extent of this charge transfer can be analyzed by examining the changes in the electron density distribution between the ground and excited states, which can be visualized using computational tools. The amphoteric nature of the imidazole moiety can also play a role in mediating proton transfer pathways in the excited state. acs.org

The study of ICT pathways is crucial for the design of fluorescent sensors, where the charge transfer process can be modulated by the presence of an analyte, leading to a detectable change in the fluorescence signal. researchgate.net Furthermore, controlling the ICT character is essential in the development of efficient OLED emitters. researchgate.net

Mechanistic Computational Studies

Computational chemistry has emerged as a powerful tool to complement experimental studies in understanding the intricacies of chemical reactions and molecular interactions. For phenanthro[9,10-d]imidazole architectures, theoretical and computational methods provide invaluable insights into their synthesis, reactivity, and potential applications. These in silico approaches allow for the exploration of reaction mechanisms at a molecular level, the prediction of properties of novel compounds, and the rational design of materials with desired functionalities.

Computational studies play a crucial role in elucidating the complex reaction pathways involved in the synthesis of phenanthro[9,10-d]imidazole derivatives. Methods such as Density Functional Theory (DFT) are employed to map out the potential energy surfaces of reactions, identifying transition states, intermediates, and the associated energy barriers. This detailed understanding of the reaction mechanism is instrumental in optimizing reaction conditions and in the rational design of more efficient catalysts.

One of the common methods for synthesizing 2-aryl-1H-phenanthro[9,10-d]imidazoles is the Debus-Radziszewski reaction, a multi-component reaction involving a 1,2-dicarbonyl compound (like 9,10-phenanthrenequinone), an aldehyde, and ammonia (B1221849) (often from ammonium (B1175870) acetate). ijcce.ac.irwikipedia.orgresearchgate.netrsc.orgresearchgate.netscribd.com Computational investigations can shed light on the step-by-step mechanism of this reaction, which is believed to proceed through the formation of a diimine intermediate from the dicarbonyl and ammonia, followed by condensation with the aldehyde. wikipedia.orgscribd.com DFT calculations can be used to model the energetics of each step, including the initial activation of the dicarbonyl and aldehyde by a catalyst, which is often a Lewis acid. ijcce.ac.ir By calculating the activation energies for different potential pathways, the most likely reaction mechanism can be determined.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are also employed to functionalize the phenanthroimidazole core. researchgate.netresearchgate.net Computational studies have been instrumental in understanding the mechanisms of these catalytic cycles, which typically involve oxidative addition, transmetalation, and reductive elimination steps. DFT calculations can model the geometry and electronic structure of the palladium catalyst and its various intermediates throughout the catalytic cycle. nih.gov This allows for a detailed analysis of the ligand effects on the catalyst's activity and selectivity. For instance, computational modeling can help in designing ligands that promote a specific reaction outcome or lower the energy barriers of the rate-determining step. beilstein-journals.org

Furthermore, computational chemistry is vital in the design of novel catalysts for the synthesis of phenanthroimidazole derivatives. By understanding the mechanism of a reaction, researchers can computationally screen potential catalysts and predict their efficacy. For example, in the context of C-H functionalization reactions to build more complex phenanthroimidazole structures, computational models can predict the regioselectivity of the C-H activation step, guiding the design of catalysts that favor the desired product. nih.gov

A summary of computational approaches used in reaction pathway elucidation is presented in the table below.

Computational MethodApplication in Phenanthroimidazole SynthesisKey Insights Gained
Density Functional Theory (DFT) Elucidation of the Debus-Radziszewski reaction mechanism.Identification of intermediates and transition states; calculation of activation energies.
DFT Modeling of palladium-catalyzed cross-coupling reactions.Understanding ligand effects on catalyst performance; optimizing reaction conditions.
Computational Screening Design of new catalysts for C-H functionalization.Prediction of catalyst efficacy and regioselectivity.

The phenanthro[9,10-d]imidazole scaffold, containing multiple nitrogen atoms, is an excellent ligand for coordinating with metal ions. The resulting metal complexes have diverse applications, for instance, as sensors and in materials science. nih.gov Computational methods are indispensable for investigating the nature of metal-ligand interactions and the dynamics of the coordination process.

DFT calculations are widely used to study the electronic structure and bonding in metal-phenanthroimidazole complexes. nih.govcardiff.ac.uk These calculations can determine the optimized geometry of the complex, the strength of the metal-ligand bonds, and the distribution of electron density. Natural Bond Orbital (NBO) analysis, a computational technique often used in conjunction with DFT, can provide a quantitative description of the donor-acceptor interactions between the ligand's nitrogen atoms and the metal center. mdpi.com

Molecular Dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of these complexes in solution. nih.govmpg.de MD simulations model the movement of atoms and molecules over time, providing insights into the flexibility of the complex, the arrangement of solvent molecules around it, and the potential for ligand exchange. nih.govcardiff.ac.uknih.govmpg.dechemrxiv.orgnih.gov For instance, MD simulations can be used to explore the stability of a metal-phenanthroimidazole complex in a solvent and to identify the preferred coordination modes. nih.govcardiff.ac.uknih.govmpg.de By simulating the system at different temperatures and pressures, one can also study the thermodynamic and kinetic aspects of ligand binding and dissociation.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are particularly useful for studying large systems, such as a metal-phenanthroimidazole complex in a biological environment. conicet.gov.armdpi.commdpi.com In a QM/MM simulation, the core of the system (e.g., the metal ion and the coordinating atoms of the ligand) is treated with a high-level quantum mechanical method, while the rest of the system (e.g., the solvent and other parts of the biomolecule) is treated with a more computationally efficient molecular mechanics force field. conicet.gov.armdpi.commdpi.com This approach allows for an accurate description of the electronic effects in the reactive center while still being able to simulate the dynamics of the entire system.

The table below summarizes the computational methods used to study metal-ligand interactions.

Computational MethodFocus of InvestigationInformation Obtained
Density Functional Theory (DFT) Electronic structure and bondingOptimized geometry, bond energies, charge distribution.
Natural Bond Orbital (NBO) Analysis Nature of donor-acceptor interactionsQuantitative description of metal-ligand bonding.
Molecular Dynamics (MD) Simulations Dynamic behavior in solutionComplex stability, solvent effects, ligand exchange dynamics.
Quantum Mechanics/Molecular Mechanics (QM/MM) Interactions in complex environmentsAccurate description of the active site in large systems.

Computational Design and Virtual Screening for Novel Phenanthroimidazole Derivatives

Computational design and virtual screening are powerful strategies for the discovery of novel phenanthroimidazole derivatives with specific properties and applications. cardiff.ac.ukresearchgate.netnih.govnih.gov These in silico techniques allow for the rapid evaluation of large libraries of virtual compounds, prioritizing the most promising candidates for synthesis and experimental testing. cardiff.ac.ukresearchgate.netnih.govnih.gov This approach significantly accelerates the discovery process and reduces the costs associated with traditional trial-and-error methods.

In the field of materials science, computational design has been successfully applied to develop new phenanthroimidazole-based materials for Organic Light-Emitting Diodes (OLEDs). nih.govmpg.denih.gov By systematically modifying the structure of the phenanthroimidazole core and its substituents in silico, researchers can tune the electronic properties of the resulting molecules, such as their HOMO and LUMO energy levels, and predict their photophysical properties, including their emission color and quantum efficiency. nih.govmpg.denih.govresearchgate.net DFT and Time-Dependent DFT (TD-DFT) are the primary computational tools used for these predictions. researchgate.net This rational design approach has led to the development of highly efficient blue-emitting phenanthroimidazole derivatives for OLED applications. nih.gov

Virtual screening is a key component of modern drug discovery and can be applied to identify phenanthroimidazole derivatives with potential therapeutic activity. ijcce.ac.irnih.govfrontiersin.orgmyeventflo.com There are two main types of virtual screening: ligand-based and structure-based.

Ligand-based virtual screening is used when the three-dimensional structure of the biological target is unknown. researchgate.net This approach relies on the knowledge of a set of molecules that are known to be active against the target. A pharmacophore model is developed based on the common chemical features of these active molecules. cardiff.ac.ukchemrxiv.orgresearchgate.netnih.gov This model is then used to screen large chemical databases for new molecules that match the pharmacophore and are therefore likely to be active. cardiff.ac.ukchemrxiv.orgresearchgate.netnih.gov

Structure-based virtual screening is employed when the 3D structure of the target protein is available. nih.govfrontiersin.orgmyeventflo.com Molecular docking is the most common technique used in structure-based virtual screening. ijcce.ac.irnih.govfrontiersin.orgmyeventflo.com In a docking simulation, a library of virtual compounds is computationally placed into the binding site of the target protein, and a scoring function is used to predict the binding affinity of each compound. ijcce.ac.irnih.govfrontiersin.orgmyeventflo.com The top-scoring compounds are then selected for experimental validation. ijcce.ac.irnih.govfrontiersin.orgmyeventflo.com Phenanthroimidazole derivatives have been investigated as potential anticancer agents and inhibitors of enzymes implicated in neurodegenerative diseases, and virtual screening can be a valuable tool in these efforts. ijcce.ac.irscribd.comnih.govmyeventflo.com For instance, virtual screening could be used to identify phenanthroimidazole derivatives that inhibit specific tyrosine kinases, which are important targets in cancer therapy. nih.govmyeventflo.com

The following table outlines the key aspects of computational design and virtual screening.

ApproachMethodologyApplication for Phenanthroimidazoles
Computational Design DFT and TD-DFT calculationsDesign of new materials for OLEDs with optimized electronic and photophysical properties.
Ligand-Based Virtual Screening Pharmacophore modelingDiscovery of new bioactive compounds when the target structure is unknown.
Structure-Based Virtual Screening Molecular dockingIdentification of potential inhibitors for known biological targets, such as enzymes in cancer or neurodegenerative diseases.

Investigation of Structure Function Relationships in Phenanthro 9,10 D Imidazole Chemical Systems

Design Principles for Tailoring Specific Material Properties

Rational Design of Donor-π-Acceptor (D-π-A) Systems for Enhanced Charge Separation

The construction of donor-π-acceptor (D-π-A) architectures is a cornerstone strategy for developing materials with tailored optoelectronic properties, particularly for applications in organic light-emitting diodes (OLEDs) and sensors. In this framework, the phenanthroimidazole moiety typically serves as an excellent electron acceptor (A) due to the electron-deficient nature of the imidazole (B134444) ring. This is often connected to an electron-donating group (D) through a π-conjugated bridge, facilitating intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation.

In the case of 1-{1H-phenanthro[9,10-d]imidazol-2-yl}methanamine , the phenanthroimidazole core acts as the acceptor. The methanamine group (-CH₂NH₂) attached at the C2 position serves as the electron-donating component. Although the lone pair of electrons on the nitrogen atom provides donor character, the methylene (B1212753) (-CH₂-) spacer disrupts direct π-conjugation between the amine and the imidazole ring. This separation classifies the molecule as a D-σ-A system (where σ represents the single bond), leading to a weaker ICT compared to systems with conjugated donors. However, this through-bond electronic communication can still be sufficient to induce a degree of charge separation in the excited state.

The rational design of more efficient D-π-A systems based on the PI scaffold often involves the introduction of stronger, conjugated donors. For instance, attaching aromatic amines like triphenylamine (B166846) or carbazole (B46965) directly to the PI core leads to the formation of materials with pronounced ICT character. These systems often exhibit a phenomenon known as hybridized local and charge-transfer (HLCT) excited states, which is beneficial for achieving high quantum yields in OLEDs. The HLCT state is a quantum mechanical mixture of a locally excited (LE) state on the PI or donor moiety and a charge-transfer (CT) state between them. A balanced contribution from both LE and CT states is crucial for efficient light emission.

The design principles for enhancing charge separation in PI-based D-π-A systems are summarized in the table below:

Design StrategyDonor Group ExampleExpected Outcome on Charge Separation
Increasing Donor Strength Triphenylamine > AlkylamineEnhanced intramolecular charge transfer (ICT)
Introducing a π-Bridge Phenyl, ThiopheneImproved electronic coupling and delocalization
Modifying Acceptor Strength Fluorination of PI coreLowered LUMO, stronger acceptor character
Varying Donor Position N1 vs. C2 substitutionAlters the spatial overlap of frontier orbitals

Strategies for Achieving Aggregation-Induced Emission (AIE) Characteristics

Aggregation-induced emission (AIE) is a fascinating photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state or in poor solvents. This behavior is the opposite of the common aggregation-caused quenching (ACQ) effect observed in many planar aromatic dyes. The primary mechanism behind AIE is the restriction of intramolecular rotation (RIR). In solution, flexible parts of the molecule can undergo non-radiative decay through rotational and vibrational motions, quenching fluorescence. In the aggregated state, these motions are physically hindered, which blocks the non-radiative decay pathways and opens up the radiative channel, leading to strong light emission.

For phenanthroimidazole derivatives, AIE characteristics can be engineered by introducing sterically bulky and rotatable groups. In This compound , the methanamine group at the C2 position is a flexible substituent. The rotation around the C-C and C-N single bonds can serve as a pathway for non-radiative decay in dilute solutions. Upon aggregation, the formation of intermolecular interactions, such as hydrogen bonding involving the -NH₂ group, can restrict these rotations. This restriction can lead to an enhancement of fluorescence, making the compound a potential AIE-gen.

Several strategies have been successfully employed to impart AIE properties to the phenanthroimidazole core:

Attachment of Propeller-Shaped Moieties: Groups like tetraphenylethylene (B103901) (TPE) are classic AIE-gens. When attached to the PI core, their multiple phenyl rings can rotate freely in solution, leading to non-radiative decay. In the aggregate state, these rotations are locked, resulting in intense emission.

Introduction of Flexible Side Chains: Long alkyl chains or other flexible groups can induce AIE by providing steric hindrance and promoting non-covalent interactions that restrict molecular motion in the solid state.

Formation of Specific Intermolecular Interactions: The presence of groups capable of forming strong and directional intermolecular interactions, such as hydrogen bonds or halogen bonds, can effectively lock the molecular conformation in the aggregated state and promote AIE. For example, a bromine-substituted phenanthroimidazole derivative has been reported to exhibit AIE due to C-H···Br interactions. acs.org

The following table summarizes the key strategies for achieving AIE in phenanthroimidazole systems.

StrategyExample SubstituentMechanism
Restriction of Intramolecular Rotation (RIR) Tetraphenylethylene (TPE)Steric hindrance from bulky, rotatable groups
Intermolecular Hydrogen Bonding Amine (-NH₂), Carboxylic AcidDirectional interactions locking molecular conformation
Halogen Bonding Bromine, IodineWeak intermolecular interactions leading to rigid packing
Introduction of Flexible Spacers Alkyl chainsIncreased conformational freedom in solution, restricted in aggregate

Fine-tuning of Energy Levels for Optimized Charge Transport and Injection

The performance of organic electronic devices, such as OLEDs, is critically dependent on the energy levels of the materials used, specifically the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Efficient charge injection requires a small energy barrier between the electrodes and the HOMO (for holes) or LUMO (for electrons) of the organic material. Balanced charge transport within the emissive layer is also essential for high efficiency.

The HOMO and LUMO energy levels of phenanthroimidazole derivatives can be precisely tuned by chemical modification. The PI core itself has a relatively deep HOMO and a low-lying LUMO, making it a good electron transporter. The introduction of substituents at the N1 and C2 positions allows for the independent or simultaneous modulation of these frontier orbitals.

Effect of Donor Substituents: Attaching electron-donating groups to the PI core generally leads to a destabilization (increase) of the HOMO level, while having a smaller effect on the LUMO level. This reduces the hole injection barrier from the anode. The methanamine group in This compound , being a weak electron donor, is expected to raise the HOMO energy to some extent.

Effect of Acceptor Substituents: Conversely, attaching electron-withdrawing groups results in a stabilization (lowering) of the LUMO level, with a lesser impact on the HOMO. This facilitates electron injection from the cathode.

Positional Isomerism: The position of the substituent also plays a crucial role. Studies have shown that substitution at the C2 position has a more significant impact on the LUMO level, while modifications at the N1-phenyl ring primarily influence the HOMO level. This provides a powerful tool for decoupling the control over hole and electron transport properties.

The table below provides a qualitative summary of how different substituents are expected to influence the frontier energy levels of the phenanthroimidazole core.

Substituent Type at C2 PositionEffect on HOMO LevelEffect on LUMO LevelImpact on Charge Transport
**Alkylamine (e.g., -CH₂NH₂) **Increase (destabilize)Minor changeImproved hole injection/transport
Aromatic Amine (e.g., Triphenylamine) Significant IncreaseSlight IncreaseEnhanced hole transport
Electron-Withdrawing (e.g., -CN, -CF₃) Minor changeDecrease (stabilize)Enhanced electron transport
Extended π-Conjugation (e.g., Pyrene) VariesDecrease (stabilize)Balanced charge transport

By strategically selecting and positioning donor and acceptor moieties on the phenanthroimidazole scaffold, it is possible to fine-tune the energy levels to match those of adjacent layers in a device, thereby minimizing injection barriers and achieving balanced charge transport for optimal performance.

Applications of Phenanthro 9,10 D Imidazole Derivatives in Advanced Materials Research

Organic Electronic and Optoelectronic Materials

Phenanthroimidazole derivatives are frequently utilized in the active layers of various optoelectronic devices due to their excellent thermal stability, high electron transport capability, and tunable optical and electroluminescent properties.

Emitters and Host Materials for Organic Light-Emitting Diodes (OLEDs)

While extensive research has been conducted on various phenanthro[9,10-d]imidazole derivatives for OLED applications, there is currently no specific published research detailing the use of 1-{1H-phenanthro[9,10-d]imidazol-2-yl}methanamine as either an emitter or a host material in OLEDs.

However, the broader class of phenanthroimidazole compounds has demonstrated significant promise in this area. Their rigid structure and high triplet energies make them suitable as host materials for blue phosphorescent emitters, which are crucial for full-color displays and white lighting. For instance, certain derivatives have been incorporated into blue phosphorescent OLEDs that achieved high external quantum efficiencies. The phenanthro[9,10-d]imidazole unit is recognized as an excellent building block for creating blue light-emitting materials with balanced carrier injection properties. Researchers have also developed bipolar phenanthroimidazole-based host materials for red phosphorescent OLEDs, demonstrating performances superior to commercially available hosts. The introduction of a phenanthroimidazole moiety into thermally activated delayed fluorescence (TADF) emitters has also led to highly efficient green OLEDs. The general success of this class of compounds suggests that the functionalization at the 2-position, as seen in This compound , could be a viable strategy for tuning the electronic properties for potential use in OLEDs.

Table 1: Performance of Selected Phenanthro[9,10-d]imidazole Derivatives in OLEDs (Illustrative Examples) No data is available for this compound.

Derivative Name Role in OLED Color Max. External Quantum Efficiency (EQE) Ref.
2-[4-(N,N-diphenylamino)phenyl]-1-phenylphenanthro[9,10-d]imidazole Host Red 15.9%
1-phenyl-2-(4-(10-phenylphenazin-5(10H)-yl)phenyl)-1H-phenanthro[9,10-d]imidazole (PPZPPI) TADF Emitter Green 21.06%

Active Components in Light-Emitting Electrochemical Cells (LECs)

Specific studies on the application of This compound in light-emitting electrochemical cells (LECs) have not been reported in the scientific literature.

LECs are simple, single-layer devices that have garnered interest for lighting and display applications. Phenanthroimidazole derivatives are considered attractive candidates for LECs due to their straightforward synthesis, good solubility, high thermal stability, and excellent electroluminescent properties. The phenanthroimidazole core can act as an efficient and long-lived switch in these devices. For example, derivatives such as 2-(pyren-1-yl)-1H-phenanthro[9,10-d]-imidazole (PYPN) and its alkylated versions have been successfully investigated for use in LECs. The inherent ionic conductivity and light-emitting capabilities of materials based on this scaffold make it a promising area of research.

Photoactive Layers in Dye-Sensitized Solar Cells (DSSCs) and Organic Photovoltaics (OPVs)

There is no available research specifically investigating the use of This compound in the photoactive layers of dye-sensitized solar cells or organic photovoltaics.

However, the structural characteristics of phenanthroimidazoles make them relevant to photovoltaic research. Their large, conjugated π-systems are suitable for designing dye-sensitizers in DSSCs. In the broader field of organic solar cells, phenanthroimidazole-based materials have been explored as hole-transporting materials (HTMs) in perovskite solar cells, achieving high power conversion efficiencies. The ability to engineer the molecular structure to achieve desired energy levels and high hole mobility is a key advantage of this class of compounds.

Development of Charge Transporting and Blocking Materials

No specific data exists on the performance of This compound as a charge transporting or blocking material.

The inherent electronic properties of the phenanthro[9,10-d]imidazole scaffold make it a strong candidate for charge transport applications. These compounds are known for their electron-donating properties and the ability to facilitate strong π-π interactions, which are beneficial for charge mobility. The phenanthroimidazole unit is noted for its ability to provide balanced carrier injection and transport, a crucial factor for the efficiency of organic electronic devices. As a class, these materials are considered alternatives to traditional carbazole-based hosts to enhance charge transport properties in OLEDs.

Chemical Sensing and Analytical Probe Development

The development of fluorescent and colorimetric sensors is a significant area of materials science, with applications in environmental monitoring and biological imaging.

Design and Mechanism of Chemosensors for Specific Ion or Molecule Detection

While the phenanthroimidazole framework is a common platform for designing chemosensors, there are no published studies on the use of This compound for the specific detection of ions or molecules.

The general strategy involves functionalizing the phenanthroimidazole core with specific recognition sites. The detection mechanism often relies on processes such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or Förster resonance energy transfer (FRET), which lead to observable changes in fluorescence intensity or color upon binding with an analyte. For instance, various phenanthroimidazole derivatives have been designed as fluorescent probes for detecting metal ions like Cu²⁺ and Hg²⁺, or anions like cyanide. The methanamine group (-CH₂NH₂) on the subject compound contains a primary amine which could potentially act as a binding site for certain analytes, suggesting that it could be a candidate for future chemosensor development, though this remains to be experimentally verified.

Table 2: Examples of Phenanthroimidazole Derivatives as Chemosensors No data is available for this compound.

Derivative Name Analyte Detected Sensing Mechanism Detection Limit Ref.
4-VB-PI-DMBA Cu²⁺ Fluorescence "turn-off" 30.2 nM
ol-PIP Hg²⁺ Fluorescence "turn-on" -

Development of Fluorescent Labeling Reagents for Analytical Chemistry Methodologies (e.g., HPLC-FLD)

The rigid, planar, and extended π-conjugated system of the phenanthro[9,10-d]imidazole scaffold, a core structure in this compound, gives rise to desirable photophysical properties, including high fluorescence quantum yields. rsc.orgresearchgate.net These characteristics make its derivatives excellent candidates for development as fluorescent labeling reagents for sensitive analytical techniques. Researchers have successfully synthesized phenanthroimidazole derivatives designed specifically for derivatization in high-performance liquid chromatography (HPLC) with fluorescence detection (FLD).

A notable example is 4-(1-Methylphenanthro[9,10-d]imidazol-2-yl)-benzohydrazide, which has been developed as a highly sensitive and selective fluorescent derivatization reagent for carboxylic acids. rsc.org The derivatization reaction is optimized to proceed in an aqueous solution under mild temperature conditions. The resulting fluorescent derivatives exhibit an excitation maximum at 325 nm, which is compatible with the helium-cadmium laser used in some laser-induced fluorescence detectors. rsc.org This compatibility allows for extremely low detection limits, reaching the attomole (70–100 amol on-column) range for various carboxylic acids. rsc.org

Furthermore, other derivatives have been synthesized for medical imaging applications, highlighting the versatility of this chemical family as fluorescent probes. nih.gov For instance, 2'-(1H-phenanthro[9,10-d]imidazol-2-yl)-phenyl-4-carboxylic acid N-hydroxysuccinimide ester was created with a reactive ester group for binding to proteins, demonstrating that modifications to the core structure can produce a range of probes with varied absorption and fluorescence spectra suitable for bio-analytical and imaging tests. nih.gov The strong blue emission of many phenanthroimidazole derivatives is a key feature driving their application in this area. rsc.orgrsc.org

Principles of Molecular Recognition and Analyte Binding in Chemical Environments

The molecular architecture of phenanthro[9,10-d]imidazole derivatives is conducive to non-covalent interactions, making them effective agents for molecular recognition and analyte binding. The planar phenanthrene (B1679779) rings and the imidazole (B134444) moiety provide sites for π-π stacking, hydrophobic interactions, and hydrogen bonding. These interactions are fundamental to their ability to bind with biological macromolecules like DNA and to function as sensors. nih.govnih.gov

Several studies have investigated the interaction of phenanthroimidazole derivatives with DNA. The large, planar aromatic surface allows these molecules to interact with DNA through groove binding and, in some cases, partial intercalation between the base pairs of the DNA strands. nih.govresearchgate.net For example, a naphthalimide-phenanthro[9,10-d]imidazole conjugate was found to interact significantly with calf thymus DNA (ct-DNA), exhibiting a binding constant of 7.81 × 10⁴ M⁻¹. nih.govresearchgate.net This binding ability has been harnessed to develop compounds that can stabilize G-quadruplex DNA structures, which are potential targets for anticancer drugs. nih.govnih.gov Molecular docking studies have further elucidated these binding modes, showing derivatives stacking onto the G-quartet surface. nih.gov

The binding properties are also influenced by substituents on the phenanthroimidazole core. The introduction of different functional groups can modify the molecule's electronic properties and steric profile, thereby tuning its binding affinity and selectivity for specific analytes or biological targets. mdpi.com This principle is applied in the design of multifunctional agents, for instance, for Alzheimer's disease treatment, where derivatives have been shown to inhibit metal-induced Aβ aggregation by chelating metal ions like Cu²⁺ and Fe²⁺. nih.gov

Coordination Chemistry and Catalytic Applications

Phenanthroimidazole Derivatives as Ligands for Transition Metal Complexes

The phenanthro[9,10-d]imidazole scaffold contains nitrogen atoms within its imidazole ring that possess lone pairs of electrons, making them excellent donor sites for coordinating with metal ions. jocpr.com This property allows phenanthroimidazole derivatives to act as effective ligands in the formation of transition metal complexes. These ligands can be monodentate, coordinating through a single nitrogen atom, or can be incorporated into larger structures to act as bidentate or polydentate ligands. jocpr.comresearchgate.net

A wide array of transition metal complexes have been synthesized using imidazole-based ligands, including those with cobalt, nickel, copper, zinc, cadmium, and mercury ions. researchgate.netresearchgate.net The resulting complexes often exhibit an octahedral or tetrahedral geometry, with the ligand's structure influencing the final coordination environment of the metal center. jocpr.comresearchgate.net The rigid and planar nature of the phenanthroimidazole group can impart specific stereochemical constraints and electronic properties to the resulting metal complex. mdpi.com The synthesis of these complexes is versatile, allowing for the creation of both homoleptic and heteroleptic structures, where the phenanthroimidazole derivative is combined with other types of ligands, such as 1,10-phenanthroline (B135089) or bulky diphosphines. researchgate.netmdpi.com This modularity is key to tuning the properties of the final complex for specific applications. mdpi.comrsc.org

Investigation of Coordination Modes and Metal-Ligand Reactivity

The coordination of phenanthroimidazole derivatives to metal centers primarily occurs through the sp²-hybridized nitrogen atom(s) of the imidazole ring. jocpr.comrsc.org The specific coordination mode can vary, leading to different types of metal-ligand interactions, which can be classified as classical metal-binding, non-classical metal-binding, or metal-water bridging interactions. researchgate.net In many cases, the phenanthroimidazole ligand links directly to the metal ion through the tertiary nitrogen atom of the imidazole ring. jocpr.com

The reactivity and properties of the resulting complex are a product of metal-ligand cooperation, where both the metal and the ligand are involved in chemical transformations. nih.gov The electronic properties of the ligand, such as its ability to act as a π-acceptor or π-donor, can be significantly altered upon coordination and can even change with the oxidation state of the ligand itself. frontiersin.org For example, the oxidation of a coordinated redox-active ligand can change its planarity and aromaticity, which in turn influences the ligand field splitting and the electronic structure of the metal center. frontiersin.org The transfer of ligands from one metal to another, known as transmetalation, is another important aspect of their reactivity, playing a key role in catalysis and the synthesis of heterometallic structures. nih.gov The stability of these complexes is often high, as seen in Co²⁺ and Fe²⁺ complexes with imidazo[4,5-f] mdpi.comuni.luphenanthrolines, which can have stability constants (K) greater than 10²¹. researchgate.net

Applications of Phenanthroimidazole-Based Metal Complexes or Organocatalysts in Organic Transformations

The unique electronic and structural properties of phenanthroimidazole-based compounds make them suitable for use in catalysis, both as part of a metal complex and as organocatalysts. Transition metal complexes are widely used in medicine and catalysis due to their diverse reactivity, which is often not accessible with purely organic molecules. nih.govjuniperpublishers.com The ability to tune the ligand environment around a metal center allows for the precise control of catalytic activity.

A prominent application of phenanthroimidazole derivatives is in photocatalysis. Covalent Organic Frameworks (COFs) constructed from phenanthroimidazole building blocks have been reported as highly efficient, metal-free photocatalysts for the hydrogen evolution reaction (HER). scispace.com The rigid, planar-conjugated structure and ambipolar electronic characteristics of the phenanthroimidazole unit facilitate the separation and migration of photogenerated electron-hole pairs, which is crucial for photocatalytic efficiency. scispace.com For example, a β-ketoenamine-linked phenanthroimidazole-based COF (PIm-COF2) exhibited a hydrogen evolution rate of 7417.5 μmolg⁻¹h⁻¹, which was 20 times higher than that of a related imine-linked framework. scispace.com

In addition to photocatalysis, palladium complexes are often used as catalytic systems in Suzuki coupling reactions to modify phenanthroimidazole derivatives themselves, indicating the stability of the core structure under catalytic conditions and its compatibility with important organic transformations. mdpi.com

Building Blocks for Supramolecular Assemblies and Polymer Architectures

The defined structure and capacity for directional, non-covalent interactions make phenanthroimidazole derivatives ideal building blocks for the bottom-up construction of complex supramolecular assemblies and advanced polymer architectures. rsc.org The interplay of π-π stacking, hydrogen bonding, and, in the case of metallo-supramolecular systems, coordinative bonds, allows these molecules to self-assemble into well-ordered, functional materials. rsc.org

As mentioned previously, phenanthroimidazole derivatives have been successfully used to construct Covalent Organic Frameworks (COFs). scispace.com These materials are crystalline porous polymers with a periodic structure, created by linking the phenanthroimidazole building blocks with strong covalent bonds. The choice of linkage, such as imine or β-ketoenamine, influences the properties of the resulting framework, including its porosity and photocatalytic activity. scispace.com

Beyond COFs, these derivatives can be used to form metallo-supramolecular polymers (MSPs). In these systems, the phenanthroimidazole ligand and a metal ion are the repeating units, linked by coordination bonds. rsc.org The incorporation of metal centers introduces unique functionalities such as redox activity and distinct photophysical properties, making the resulting polymers responsive to external stimuli. rsc.org The principles of supramolecular chemistry also guide the formation of assemblies for biomedical applications, where macrocyclic structures can form micelles or intercalate with DNA for drug delivery purposes. nih.gov The ability to form these diverse and highly organized architectures underscores the importance of the phenanthroimidazole core as a versatile component in materials science.

Incorporation into Functional Macromolecules and Conjugated Polymers

The unique photophysical and electronic properties of phenanthro[9,10-d]imidazole derivatives make them prime candidates for incorporation into functional macromolecules and conjugated polymers. These materials are at the forefront of innovations in organic electronics, including organic light-emitting diodes (OLEDs), sensors, and photovoltaic devices.

The rigid and planar structure of the phenanthro[9,10-d]imidazole core contributes to strong π-π stacking interactions, which are crucial for efficient charge transport in conjugated polymers. When integrated into a polymer backbone, these units can enhance the mobility of charge carriers, a key factor in the performance of electronic devices. rsc.org Moreover, the inherent blue luminescence of many PI derivatives is a sought-after characteristic for OLED applications, as stable and efficient blue emitters are essential for full-color displays. rsc.org

The presence of a methanamine group in this compound provides a reactive handle for polymerization. This allows for the direct incorporation of the PI moiety into various polymer chains, such as polyamides, polyimides, or polyurethanes, through condensation polymerization. This approach enables the synthesis of polymers with tailored optical and electronic properties. For instance, the incorporation of this derivative could lead to polymers with enhanced thermal stability and specific photoluminescent characteristics.

Detailed research findings have demonstrated that the photophysical properties of phenanthro[9,10-d]imidazole derivatives can be finely tuned by introducing different substituents. For example, the introduction of electron-donating or electron-withdrawing groups can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby changing the emission color and quantum efficiency. mdpi.com

Table 1: Photophysical Properties of Selected Phenanthro[9,10-d]imidazole Derivatives
DerivativeSubstitutionAbsorption Max (nm)Emission Max (nm)Photoluminescence Quantum Yield (%)
PK12-(2,2′-bithiophen-5-yl)-1-phenyl372-386--
PK25′-(1-phenyl-1H-phenanthro[9,10-d]imidazol-2-yl)-2,2′-bithiophene-5-carbaldehyde406-421--
Generic PI DerivativeThiophene units-414-461 (in solution)56-64 (in solution)
Data compiled from research on various phenanthro[9,10-d]imidazole derivatives. researchgate.netmdpi.com

Design of Self-Assembled Systems for Advanced Material Functions

Self-assembly is a powerful bottom-up approach for the fabrication of well-ordered nanostructures with emergent functions. The planar and aromatic nature of phenanthro[9,10-d]imidazole derivatives promotes their self-assembly into ordered structures through non-covalent interactions such as π-π stacking and hydrogen bonding. rsc.org These self-assembled systems have shown potential in various applications, including chemical sensing and artificial light-harvesting. rsc.orgrsc.org

The ability to form stable, well-ordered structures is critical for tuning the optical and electrical properties of the resulting materials. researchgate.net For instance, the self-assembly of PI derivatives can lead to the formation of nanofibers, vesicles, or other complex morphologies, depending on the solvent conditions and the nature of the substituents on the PI core. rsc.org These organized structures can exhibit enhanced charge transport and energy transfer capabilities compared to their disordered counterparts.

The methanamine group in this compound can play a significant role in directing the self-assembly process through the formation of intermolecular hydrogen bonds. This can lead to more robust and well-defined supramolecular structures. Furthermore, the amine group can be protonated, introducing electrostatic interactions that can be used to control the assembly and disassembly of the system in response to pH changes.

Research has shown that metal coordination can also be employed to guide the self-assembly of phenanthro[9,10-d]imidazole-based ligands into superstructures. rsc.org By designing ligands with appropriate coordinating sites, it is possible to create well-ordered assemblies with metal ions like Zn(II) and Cd(II), which can be utilized for applications such as the selective detection of volatile organic compounds (VOCs). rsc.orgresearchgate.net

Table 2: Research Findings on Self-Assembled Phenanthro[9,10-d]imidazole Systems
SystemKey FeaturesPotential ApplicationReference
PI-based Zn(II)/Cd(II) complexesFormation of well-ordered superstructures with discrete morphologies.Selective detection of acetone (B3395972) vapor. rsc.org
Naphthalene–phenanthro[9,10-d]imidazole conjugateSelf-assembly induced tunable multiple fluorescence output.Artificial light-harvesting systems. rsc.org

Future Research Directions and Emerging Opportunities in Phenanthro 9,10 D Imidazole Chemistry

Development of Novel and Green Synthetic Strategies for Complex Phenanthroimidazole Systems

The traditional synthesis of phenanthroimidazole derivatives, often relying on the Debus-Radziszewski reaction, provides a robust foundation. However, the increasing demand for environmentally benign chemical processes necessitates a shift towards greener synthetic methodologies. Future research will likely focus on the development of novel synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.

Microwave-assisted organic synthesis (MAOS) has emerged as a promising green chemistry approach for the synthesis of phenanthro[9,10-d]imidazole derivatives. jmchemsci.com This technique offers several advantages over conventional heating methods, including significantly shorter reaction times, higher yields, and often solvent-free conditions. jmchemsci.com The application of microwave irradiation to one-pot, multi-component reactions of phenanthrenequinone, benzaldehyde (B42025) derivatives, and ammonium (B1175870) acetate (B1210297) has been shown to be a highly efficient method for generating these complex heterocyclic systems. jmchemsci.com

Another avenue for green synthesis involves the use of biocatalysts, such as lemon juice, which can act as a natural and biodegradable catalyst for the formation of triaryl-1H-imidazole derivatives. researchgate.net The use of such natural catalysts, combined with eco-friendly solvents like water or ethanol (B145695), aligns with the principles of green chemistry by reducing reliance on hazardous and costly catalysts. researchgate.netwjbphs.com Ultrasonic irradiation is another green technique that has been successfully employed for the synthesis of imidazole-based compounds, often leading to enhanced reaction rates and improved yields. mdpi.com

The development of solvent-free reaction conditions is a key goal in green chemistry. asianpubs.org For phenanthroimidazole synthesis, exploring solid-state reactions or reactions in ionic liquids could provide viable alternatives to traditional solvent-based methods, further reducing the environmental footprint of their production. tandfonline.com

Table 1: Comparison of Green Synthesis Methodologies for Imidazole (B134444) Derivatives

Methodology Key Advantages Representative Examples
Microwave-Assisted Synthesis Rapid reaction times, high yields, solvent-free conditions. jmchemsci.com One-pot synthesis of phenanthro[9,10-d]imidazole derivatives. jmchemsci.com
Biocatalysis Use of natural, biodegradable, and inexpensive catalysts. researchgate.net Lemon juice catalyzed synthesis of 2,4,5-triaryl-1H-imidazole derivatives. researchgate.net
Ultrasonic Irradiation Enhanced reaction rates, improved yields, milder reaction conditions. mdpi.com Synthesis of 2-aryl-4-phenyl-1H-imidazoles. mdpi.com
Solvent-Free Synthesis Reduced environmental impact, lower cost, simplified procedures. asianpubs.org One-pot synthesis of multi-substituted imidazoles. asianpubs.org

| Ionic Liquids | Act as both solvent and catalyst, recyclable. tandfonline.com | Synthesis of 1,2,4,5-tetrasubstituted imidazoles. tandfonline.com |

Integration of Artificial Intelligence and Machine Learning for Predictive Material Design

The traditional approach to materials discovery, which relies on iterative synthesis and characterization, is often time-consuming and resource-intensive. The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize this process by enabling the predictive design of novel phenanthroimidazole derivatives with tailored properties. nih.govannualreviews.org

Generative ML models, powered by deep neural networks, can explore vast chemical spaces to identify new molecular structures with desired functionalities for applications like organic light-emitting diodes (OLEDs). nih.govfrontiersin.org These models can be trained on existing datasets of organic electronic materials to learn the complex relationships between molecular structure and properties such as charge mobility, emission spectra, and device efficiency. researchgate.netdigitellinc.com By employing a goal-directed approach, researchers can guide the AI to generate novel phenanthroimidazole-based compounds that are optimized for specific applications. nih.govfrontiersin.org

Exploration of Phenanthroimidazole Derivatives in Next-Generation Quantum Technologies

While the application of phenanthroimidazole derivatives has been predominantly in organic electronics, their unique electronic structure and tunable properties make them intriguing candidates for exploration in next-generation quantum technologies. Although direct research in this area is still in its infancy, the fundamental properties of these molecules suggest potential avenues for investigation.

The ability to precisely control the electronic and spin states of molecules is fundamental to quantum information science. Quantum dots, which are semiconductor nanocrystals, are a key component in many quantum technologies. While typically inorganic, the concept of molecular quantum dots is an emerging field. The well-defined structure and tunable electronic energy levels of phenanthroimidazole derivatives could potentially allow them to function as molecular quantum dots, with applications in quantum computing and quantum sensing.

Spintronics, or spin-based electronics, is another area where organic molecules with tailored properties are of interest. The ability to manipulate electron spin in phenanthroimidazole derivatives, potentially through the introduction of heavy atoms to enhance spin-orbit coupling, could lead to their use in spintronic devices. Research into the spin dynamics of photoexcited states in these molecules would be a crucial first step in this direction.

Quantum computing offers the potential to solve complex chemical problems that are intractable for classical computers. introtoquantum.orgnih.gov As our ability to design and synthesize complex molecules with quantum properties improves, phenanthroimidazole derivatives could serve as components in molecular-scale quantum bits (qubits). The development of quantum algorithms to simulate the behavior of these molecules will be essential for designing new materials with specific quantum functionalities. nih.gov

Advanced In Situ and Operando Spectroscopic Characterization of Devices

To bridge the gap between the intrinsic properties of phenanthroimidazole-based materials and the performance of functional devices, a deep understanding of the dynamic processes occurring at interfaces and within the bulk material during operation is essential. Advanced in situ and operando spectroscopic techniques are powerful tools for gaining these insights. dongguk.edu

For phenanthroimidazole-based OLEDs, operando spectroscopy can provide real-time information on the exciton (B1674681) dynamics, charge recombination zones, and degradation mechanisms within the device under electrical bias. dongguk.edu Techniques like time-resolved electroluminescence and photoluminescence can help to identify and understand parasitic emission pathways that can limit device efficiency and color purity. dongguk.edu

In situ characterization techniques are also crucial for understanding the growth and morphology of phenanthroimidazole thin films, which are critical for device performance. rsc.orgrsc.orgnih.gov Techniques such as atomic force microscopy (AFM), X-ray diffraction (XRD), and transmission electron microscopy (TEM) can provide detailed information on the molecular packing and crystallinity of these films as they are being deposited. rsc.orgnih.gov This knowledge is vital for optimizing fabrication processes to achieve highly ordered and efficient device architectures. rsc.org

Operando spectroscopic analysis is not limited to OLEDs. For other potential applications, such as in sensors or photocatalysis, techniques like operando Raman and infrared spectroscopy can provide valuable information on the interaction of phenanthroimidazole derivatives with analytes or the evolution of catalytic intermediates during a reaction. researchgate.net

Discovery of Novel Applications in Niche Materials Science Fields

While phenanthroimidazoles are well-established in the field of OLEDs, their versatile properties open the door to a range of other niche applications in materials science. rsc.orgrsc.orgmdpi.comrsc.orgcityu.edu.hkrsc.org

One of the most promising emerging areas is in the development of fluorescent and colorimetric sensors. wku.eduacs.org The electron-rich nature of the phenanthroimidazole core makes it an excellent platform for designing sensors that can detect a variety of analytes, including metal ions and anions, through mechanisms such as photoinduced electron transfer (PET) and intramolecular charge transfer (ICT). acs.orgresearchgate.net These sensors have potential applications in environmental monitoring, food safety, and medical diagnostics. acs.orgnih.gov

The biological activity of phenanthroimidazole derivatives is another area of growing interest. Certain derivatives have been shown to exhibit significant cytotoxic activity against various cancer cell lines, suggesting their potential as anticancer agents. ijcce.ac.ir Their strong fluorescence also makes them suitable for use as probes for bioimaging, allowing for the visualization of cellular processes. mdpi.comnih.gov The ability to functionalize the phenanthroimidazole scaffold allows for the tuning of its biological properties and the development of targeted therapeutic and diagnostic agents. researchgate.net

Furthermore, the self-assembly of phenanthroimidazole-based molecules into well-defined nanostructures is an exciting avenue for creating novel functional materials. rsc.orgrsc.org These self-assembled systems can exhibit unique optical and electronic properties, such as tunable fluorescence and artificial light-harvesting capabilities, which could be exploited in areas like photocatalysis and solar energy conversion. rsc.org

Table 2: Emerging Niche Applications of Phenanthroimidazole Derivatives

Application Area Key Properties and Mechanisms Potential Uses
Fluorescent and Colorimetric Sensors High sensitivity and selectivity, photoinduced electron transfer (PET), intramolecular charge transfer (ICT). acs.org Detection of metal ions and anions in environmental and biological samples. researchgate.netnih.gov
Biomedical Applications Cytotoxicity against cancer cells, fluorescence for bioimaging. ijcce.ac.irnih.gov Anticancer drugs, fluorescent probes for cellular imaging. mdpi.comresearchgate.net

| Self-Assembled Materials | Formation of ordered nanostructures, tunable optical properties. rsc.org | Artificial light-harvesting systems, photocatalysis. rsc.org |

Q & A

Q. What are the established synthetic pathways for 1-{1H-phenanthro[9,10-d]imidazol-2-yl}methanamine and its derivatives?

The synthesis typically involves multi-step routes:

  • Duff Reaction : Used to introduce aldehyde groups via hexamethylenetetramine (HMTA) in trifluoroacetic acid, as demonstrated in the synthesis of 2-hydroxy-5-(1H-phenanthro[9,10-d]imidazol-2-yl)benzaldehyde .
  • Condensation Reactions : Ethanol-mediated condensation with reagents like 4-phenylsemicarbazide yields derivatives with high purity (75% yield) .
  • Reduction Steps : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) may reduce intermediates to final methanamine derivatives, though specific protocols require optimization .

Q. How is the molecular structure of phenanthroimidazole derivatives characterized?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions .
  • X-ray Crystallography : Resolves crystal packing and bond angles, as seen in studies of 1-(3,5-dimethylphenyl)-2-(4-fluorophenyl)-1H-phenanthro[9,10-d]imidazole (mean C–C bond length: 0.002 Å) .
  • FT-IR Spectroscopy : Identifies functional groups like N–H stretches in methanamine moieties .

Q. What analytical techniques are critical for confirming the purity of synthesized derivatives?

  • High-Performance Liquid Chromatography (HPLC) : Validates purity (>98% for research-grade compounds) .
  • Elemental Analysis : Matches calculated vs. experimental C/H/N ratios (e.g., C: 85.89% vs. 85.86% in OLED studies) .
  • Mass Spectrometry (MALDI-TOF MS) : Confirms molecular weights (e.g., m/z 996.26 [M⁺] for a phenanthroimidazole derivative) .

Advanced Research Questions

Q. How can researchers optimize the charge transport properties of phenanthroimidazole-based materials for OLED applications?

  • Thermal Stability : Derivatives like NPI-PITPA exhibit high decomposition temperatures (Td₅ > 549°C), crucial for device longevity .
  • Charge Injection Balance : Incorporating electron-donating groups (e.g., methoxy) improves hole-electron recombination efficiency. For example, OMeNPI-PITPA shows a luminous efficiency of 1.5 lm/W .
  • Bandgap Engineering : Fluorination at strategic positions enhances electron affinity, as seen in 1-(5-fluoro-1H-benzimidazol-2-yl)methanamine derivatives .

Q. What strategies resolve tautomeric ambiguities in phenanthroimidazole derivatives?

  • Substituent Effects : Methyl or chloro groups at the 5,6-positions of benzimidazole rings suppress tautomerism by steric hindrance .
  • Spectroscopic Mapping : Variable-temperature ¹H NMR tracks proton shifts to identify dominant tautomeric forms .
  • Computational Modeling : Density functional theory (DFT) predicts energetically favorable tautomers, validated via X-ray data .

Q. How do structural modifications at specific positions influence photophysical properties?

  • Fluorination : Substitution at the 5-position of benzimidazole improves bioavailability and membrane permeability (e.g., 1-(5-fluoro-1H-benzimidazol-2-yl)methanamine) .
  • π-Extension : Phenanthrene fusion in the imidazole ring enhances π-conjugation, shifting emission maxima to blue regions (λem ~ 450 nm) .
  • Steric Bulk : Bulky substituents (e.g., trifluoromethyl) reduce aggregation-induced quenching, as observed in 1-(4-methoxyphenyl)-2-[4-(trifluoromethyl)phenyl]-1H-phenanthroimidazole .

Q. What methodologies address contradictions in biological activity data across similar derivatives?

  • QSAR Modeling : Quantitative structure-activity relationships correlate substituent electronegativity with enzyme inhibition (e.g., IC₅₀ trends for imidazole-based kinase inhibitors) .
  • Binding Assays : Surface plasmon resonance (SPR) quantifies dissociation constants (Kd) to resolve discrepancies in receptor affinity .
  • Meta-Analysis : Cross-study comparisons of logP and polar surface area explain variability in cellular uptake rates .

Methodological Notes

  • Synthetic Reproducibility : Use anhydrous conditions for imidazole ring formation to avoid side reactions .
  • Device Fabrication : For OLEDs, vacuum deposition ensures uniform thin films of phenanthroimidazole derivatives .
  • Data Validation : Always cross-reference crystallographic data (CCDC deposition numbers) with computational models .

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